molecular formula C22H26N4O5S2 B2977767 ethyl 3-cyano-2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 681437-24-1

ethyl 3-cyano-2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B2977767
CAS No.: 681437-24-1
M. Wt: 490.59
InChI Key: GHQVATMXDPVLCC-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a cyano group (-CN), a carboxylate ester group (-COOEt), a sulfamoyl group (-SO2NH2), and a benzamido group (-C6H4CONH2). It also features a dihydrothieno[2,3-c]pyridine ring system, which is a type of heterocyclic compound .


Synthesis Analysis

While the specific synthesis of this compound isn’t available, similar compounds are often synthesized through multi-step reactions involving various types of organic reactions, such as condensation, nucleophilic substitution, and cyclization .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and IR spectroscopy are typically used to analyze the molecular structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its functional groups. For instance, the cyano group might undergo transformations such as reduction to an amine, or the carboxylate ester group might be hydrolyzed to a carboxylic acid .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its solubility in various solvents, its melting and boiling points, and its reactivity towards different chemical reagents .

Scientific Research Applications

Synthesis and Chemical Properties

  • Ethyl 2-methyl-2,3-butadienoate acts as a 1,4-dipole synthon in [4 + 2] annulation with N-tosylimines, leading to the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, a class of compounds to which our molecule of interest belongs. This process highlights the compound's utility in synthesizing functionally diverse tetrahydropyridines (Zhu, Lan, & Kwon, 2003).
  • The compound is a key intermediate in the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems, showcasing its importance in creating diverse heterocyclic compounds with potential applications in various fields of chemistry (Bakhite, Al‐Sehemi, & Yamada, 2005).

Photophysical Properties

  • A series of novel 5,6-disubstituted ethyl 3-amino-4-cyanothieno[2,3-b]pyridine-2-carboxylates, which are structurally related to the compound , have been synthesized. Their spectral-fluorescent properties were investigated, indicating potential applications in material science and photophysical research (Ershov et al., 2019).

Biological Activity

  • Some derivatives of this compound class have demonstrated promising antioxidant activities, indicating potential therapeutic applications in areas such as oxidative stress-related diseases (Bialy & Gouda, 2011).
  • Novel compounds derived from ethyl 3-cyano-2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate have been found to possess significant antimycobacterial activities, suggesting their potential use in developing new antimicrobial agents (Raju et al., 2010).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if it’s a drug, the mechanism of action would involve its interaction with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its toxicity, flammability, and reactivity. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

Future research on this compound could involve exploring its potential applications, optimizing its synthesis, and investigating its properties in more detail .

Properties

IUPAC Name

ethyl 3-cyano-2-[[4-(diethylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O5S2/c1-4-26(5-2)33(29,30)16-9-7-15(8-10-16)20(27)24-21-18(13-23)17-11-12-25(14-19(17)32-21)22(28)31-6-3/h7-10H,4-6,11-12,14H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHQVATMXDPVLCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)OCC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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